3-(4-Methylbenzoyl)pyridine
Overview
Description
3-(4-Methylbenzoyl)pyridine is a chemical compound with the CAS Number: 34950-04-4 . It has a molecular weight of 197.24 . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The molecular structure of this compound is C14H13NO . The InChI of the compound is InChI=1S/C14H13NO/c1-10-3-5-12 (6-4-10)14 (16)13-9-15-8-7-11 (13)2/h3-9H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 76-78 degrees Celsius .Scientific Research Applications
Cytotoxicity in Cancer Treatment : Silver(I), gold(I), and gold(III) complexes of pyridine wingtip substituted annelated N-heterocyclic carbene, derived from related compounds, have shown cytotoxic effects against several cancer cell lines. These effects are comparable to those of cisplatin, a widely used chemotherapy drug (Dinda et al., 2014).
DNA Binding Agents : Pyridine derivatives have been studied for their DNA binding properties. These compounds, including bis-2-(pyridyl)-1H-benzimidazoles, demonstrate specific DNA binding, which is crucial for understanding molecular recognition in biological systems (Chaudhuri et al., 2007).
Synthesis of Triorganostannyl Esters : Research on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids has been conducted. These compounds are notable for their potential to affect the photophysical properties of metals and the conformation and intermolecular interactions of ligands (Tzimopoulos et al., 2010).
Organic Synthesis : Imidazo[1,5-a]pyridine carbenes, related to 3-(4-Methylbenzoyl)pyridine, have been used in organic synthesis, particularly in producing fully substituted furans, which are challenging to create by other methods (Pan et al., 2010).
Polybenzimidazole Synthesis : Aromatic diacid monomers containing pyridine units have been synthesized, leading to the creation of polybenzimidazole with excellent solubility, thermal stability, and resistance (Ma et al., 2010).
N-Heterocyclic Carbene Complexes : Pyridine functionalized N-heterocyclic carbene complexes of palladium have been described as excellent catalysts for the Heck arylation process, a critical reaction in organic synthesis (Tulloch et al., 2000).
Antibacterial and Antioxidant Activities : Novel benzothiazole containing pyridine derivatives have been synthesized and evaluated for antibacterial, antioxidant, and antitubercular activities, indicating their potential in pharmaceutical applications (Bhoi et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(4-methylphenyl)-pyridin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-4-6-11(7-5-10)13(15)12-3-2-8-14-9-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDYOXSPZUWEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491175 | |
Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34950-04-4 | |
Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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